3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, which is then subjected to a series of reactions to introduce the chlorophenyl and hydrazino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peracetic acid to form epoxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
Scientific Research Applications
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: A precursor in the synthesis of the target compound.
4-chlorophenylacetic acid: Shares the chlorophenyl group with the target compound.
Uniqueness
3-({2-[(4-Chlorophenyl)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure with a chlorophenyl and hydrazino group, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
3-[[[2-(4-chlorophenyl)acetyl]amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-12-5-1-9(2-6-12)7-13(21)19-20-16(22)14-10-3-4-11(8-10)15(14)17(23)24/h1-6,10-11,14-15H,7-8H2,(H,19,21)(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVTROIMBJUTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NNC(=O)CC3=CC=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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